Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate

Description

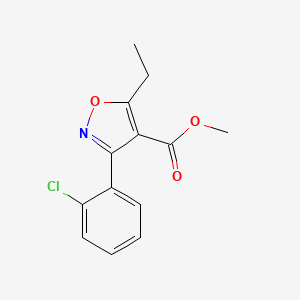

Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate (CAS: 1803595-38-1) is a heterocyclic compound with the molecular formula C₁₃H₁₂ClNO₃ and a molecular weight of 265.69 g/mol . Its structure features a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, an ethyl group at position 5, and a methyl ester at position 4. This compound is of interest in medicinal and agrochemical research due to the versatility of oxazole derivatives in drug design and pesticidal applications .

Properties

IUPAC Name |

methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-3-10-11(13(16)17-2)12(15-18-10)8-6-4-5-7-9(8)14/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUQLCSWRBFRAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization to form the oxazole ring, followed by esterification to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Oxidized oxazole derivatives.

Reduction: Reduced oxazole compounds.

Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Observations:

- Cyclopropyl substitution (as in ) introduces steric and conformational constraints, which may alter binding affinity in biological targets. 2,6-Dichlorophenyl substitution () amplifies electron-withdrawing effects, possibly stabilizing the oxazole ring but increasing steric hindrance.

Functional Group Variations :

Crystallographic and Solid-State Properties

Crystallographic tools like SHELXL () and ORTEP-3 () are essential for analyzing ring puckering and hydrogen-bonding patterns. The ethyl group in the target compound may influence crystal packing compared to cyclopropyl or methyl analogs, though specific data are lacking.

Biological Activity

Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate is a synthetic compound belonging to the oxazole family, characterized by its unique structure that includes a 2-chlorophenyl group and an ethyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

This compound has the molecular formula and a molecular weight of approximately 251.66 g/mol. The synthesis typically involves the cyclization of precursors such as 2-chlorobenzoyl chloride and ethyl acetoacetate under basic conditions, leading to the formation of the oxazole ring followed by esterification to yield the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized to inhibit enzymes or receptors involved in inflammatory processes and microbial growth. The exact pathways and targets are still under investigation, but preliminary studies suggest potential applications in treating conditions related to inflammation and infection.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of oxazoles can exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations have shown that certain compounds derived from similar structures can reduce cell viability significantly at concentrations ranging from 50 μM to 400 μM .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | Concentration (μM) | % Cell Viability |

|---|---|---|---|

| 5a | MCF-7 | 100 | 79.44% |

| 5b | MDA-MB-231 | 400 | 60.33% |

| 5e | HeLa | 200 | 58.18% |

These findings suggest that this compound may act as a potent anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound is being explored for its antimicrobial effects. Preliminary studies indicate that it may inhibit the growth of various pathogens, potentially making it a candidate for further development in antimicrobial therapies .

Case Studies

One notable study examined the effects of this compound on colon cancer cells. The research demonstrated that treatment with this compound led to a significant decrease in cell viability, suggesting its potential as a therapeutic agent against colorectal cancer . Another study focused on the compound's interaction with specific biological targets, revealing promising results in terms of enzyme inhibition related to inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.